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Compound of Interest

C-(6,7,8,9-Tetrahydro-5H-
Compound Name: _
carbazol-3-yl)-methylamine

Cat. No.: B1335141

An In-depth Technical Guide on (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine

This technical guide provides a comprehensive overview of (6,7,8,9-Tetrahydro-5H-carbazol-3-
yl)methanamine, a molecule built upon the privileged tetrahydrocarbazole scaffold. This class
of compounds is of significant interest to the scientific community due to the wide range of
biological activities exhibited by its derivatives, making them crucial components in medicinal
chemistry and drug discovery.[1][2] This document details the chemical identity, plausible
synthetic methodologies, and the therapeutic potential of the broader family of
tetrahydrocarbazole derivatives for researchers, scientists, and professionals in drug
development.

Chemical Identity and Physicochemical Properties

(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a tricyclic aromatic amine. The core
structure, 1,2,3,4-tetrahydrocarbazole, consists of a pyrrole ring fused with both a benzene and
a cyclohexane ring.[3] The specific nomenclature of the target compound indicates a
methanamine (or aminomethyl) functional group at the 3-position of the carbazole ring system.

Quantitative physicochemical and spectral data for this specific molecule are not extensively
detailed in publicly available literature. However, key identifiers have been established and are
summarized below.

Table 1: Physicochemical Properties of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine
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Property Value Source
CAS Number 76061-94-4 [4]
Molecular Formula Ci3H1eN2 [4]
Molecular Weight 200.28 g/mol [4]

(6,7,8,9-Tetrahydro-5H-
IUPAC Name ] N/A
carbazol-3-yl)methanamine

Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A

Synthesis Methodologies

While a specific, detailed synthesis protocol for (6,7,8,9-Tetrahydro-5H-carbazol-3-
yl)methanamine is not readily found in the searched literature, its synthesis can be
accomplished through well-established methods for creating the tetrahydrocarbazole core,
followed by functional group manipulation to introduce the methanamine side chain.

General Synthetic Strategy

The most common and versatile method for synthesizing the tetrahydrocarbazole scaffold is
the Fischer indole synthesis.[3] This reaction typically involves the acid-catalyzed condensation
of a substituted phenylhydrazine with a cyclohexanone derivative.[3][5] To obtain the desired 3-
substituted product, the synthesis would logically proceed from a precursor carrying a
functional group at the 3-position that can be converted to a methanamine. A plausible route
involves the reduction of a 3-cyano or 3-carboxamide-tetrahydrocarbazole intermediate. For
instance, the reduction of a nitrile group using a powerful reducing agent like lithium aluminum
hydride (LiAIH4) is a standard method for producing primary amines.[6]
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Plausible synthetic workflow for the target compound.

Representative Experimental Protocol (Reduction of a
Nitrile Precursor)

The following protocol is a representative example for the reduction of a cyano-carbazole to a
methanamine derivative, adapted from methodologies reported for similar structures.[6]

o Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

» Reagents: Anhydrous tetrahydrofuran (THF) is used as the solvent. Lithium aluminum
hydride (LiAIH4, ~3 equivalents) is carefully added to the flask containing anhydrous THF
under a nitrogen atmosphere.

o Reaction: The precursor, 3-Cyano-6,7,8,9-tetrahydro-5H-carbazole (1 equivalent), is
dissolved in anhydrous THF and added dropwise to the stirred LiAlH4 suspension at 0°C.

o Reflux: After the addition is complete, the reaction mixture is slowly warmed to room
temperature and then heated to reflux for approximately 6-8 hours. The progress of the
reaction is monitored by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, the reaction is cooled in an ice bath. It is cautiously quenched
by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide
solution, and finally more water to precipitate the aluminum salts.
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e Workup and Purification: The resulting slurry is filtered through a pad of celite, and the solid
is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried
over anhydrous sodium sulfate (Na2S0a), filtered, and the solvent is removed under reduced
pressure. The crude product is then purified by silica gel column chromatography to yield the
final compound.

Biological Activity and Therapeutic Potential of
Derivatives

While the specific biological profile of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is not
extensively documented, the tetrahydrocarbazole scaffold is a cornerstone in a vast number of
biologically active molecules.[2] Derivatives have demonstrated a wide spectrum of
pharmacological activities.

Table 2: Summary of Reported Biological Activities for Tetrahydrocarbazole Derivatives
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Biological Activity

Description

References

Anticancer

Derivatives have shown
cytotoxicity against various
cancer cell lines, including
human glioma, laryngeal
carcinoma, and lung cancer.[6]
[7] The mechanism often
involves the inhibition of key
cellular regulators like Cyclin-
Dependent Kinases (CDKSs).[7]

[elrv1el

Antiviral

Certain tetrahydrocarbazoles
have been synthesized and
identified as having potential

antiviral properties.[9]

[9]

Antimicrobial

The carbazole nucleus is a
common feature in compounds
developed for their
antibacterial and antifungal
activities.[3][10]

[3110]

Anti-inflammatory

Pharmacological screening
has revealed anti-inflammatory
potential within this class of

compounds.[3]

[3]

CNS Activity

Some 4-oxo-
tetrahydrocarbazole
derivatives have been utilized
in the synthesis of drugs active
on the central nervous system,

including antiemetic agents.[5]

[5]

Mechanism of Action Example: Inhibition of Cyclin-
Dependent Kinase (CDK) Pathway
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A significant mechanism of action for the anticancer activity of some carbazole derivatives is
the inhibition of Cyclin-Dependent Kinases (CDKSs).[7] CDKs are critical enzymes that, when
complexed with their cyclin partners, regulate the progression of the cell cycle. In many
cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Carbazole-
based inhibitors can interfere with the activity of these Cyclin-CDK complexes, leading to cell
cycle arrest and apoptosis.
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Inhibition of the CDK pathway by a carbazole derivative.

Conclusion
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(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a valuable chemical entity derived from
the versatile tetrahydrocarbazole scaffold. While detailed experimental data for this specific
molecule is limited in current literature, established synthetic routes provide a clear path to its
creation. The extensive and diverse biological activities reported for its close analogs,
particularly in oncology, highlight the immense potential of this compound as a building block
for the development of novel therapeutic agents. Further investigation into its specific
pharmacological profile is warranted and could unveil new opportunities in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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